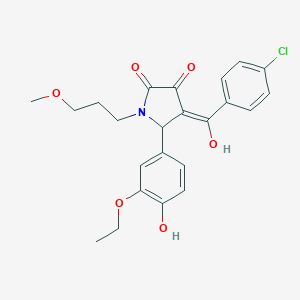![molecular formula C16H16N4O3 B257692 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMT-TP and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is not fully understood. However, it is believed to exert its effects through multiple pathways such as the inhibition of reactive oxygen species (ROS) production, the modulation of inflammatory cytokines, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of ROS and nitric oxide (NO) in various cell types. It also modulates the expression of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to induce apoptosis in cancer cells and protect against neurotoxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine in lab experiments is its potent antioxidant and anti-inflammatory activities. This makes it a valuable tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dose-response studies should be conducted to determine the optimal concentration for each experiment.
Orientations Futures
There are several future directions for the study of 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine. One potential avenue is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, Alzheimer's disease, and neurodegenerative disorders. Another future direction is the investigation of the molecular targets and signaling pathways involved in the effects of this compound. Additionally, further studies are needed to determine the optimal dose and duration of treatment for different diseases.
Méthodes De Synthèse
The synthesis of 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a suitable temperature and pressure. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities in vitro and in vivo. It has also been shown to possess neuroprotective and anti-Alzheimer's disease properties.
Propriétés
Nom du produit |
3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
|---|---|
Formule moléculaire |
C16H16N4O3 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C16H16N4O3/c1-21-12-7-11(8-13(22-2)14(12)23-3)16-18-15(19-20-16)10-5-4-6-17-9-10/h4-9H,1-3H3,(H,18,19,20) |
Clé InChI |
XZTAYQJLCZUMHG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CN=CC=C3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B257609.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257612.png)
![2-[(3Z)-3-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257620.png)
![(5Z)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B257622.png)
![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257624.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B257625.png)
![4-{[4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B257626.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257628.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257629.png)
![2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257630.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257633.png)
![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)
![Allyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257636.png)
